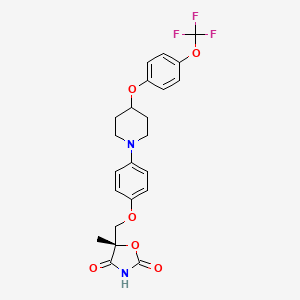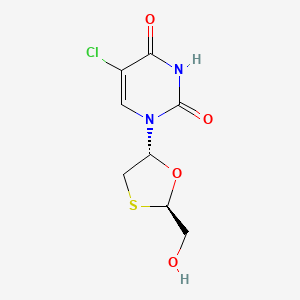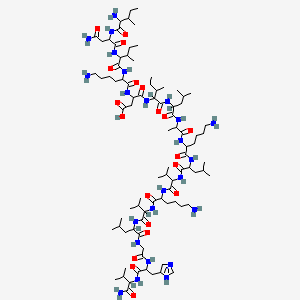
9-Hydroxy-N-desmethylclobazam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-N-desmethylclobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome . The compound this compound retains some of the pharmacological properties of its parent compound, contributing to its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-N-desmethylclobazam typically involves the hydroxylation of N-desmethylclobazam. This can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific details of the synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-N-desmethylclobazam undergoes several types of chemical reactions, including:
Oxidation: Conversion of N-desmethylclobazam to this compound.
Reduction: Potential reduction reactions to modify the hydroxyl group.
Substitution: Reactions involving the substitution of functional groups on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for hydroxylation, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major product formed from the oxidation of N-desmethylclobazam is this compound. Other potential products may include various hydroxylated derivatives depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-N-desmethylclobazam has several scientific research applications, including:
Biology: Studied for its pharmacokinetic properties and its role in the metabolism of clobazam.
Medicine: Investigated for its therapeutic potential in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-N-desmethylclobazam involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Similar to clobazam, it binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its anticonvulsant and anxiolytic properties . The compound’s specific binding affinity and activity at different GABA receptor subunits contribute to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clobazam: The parent compound, known for its anticonvulsant and anxiolytic properties.
N-desmethylclobazam: The primary active metabolite of clobazam, which is further hydroxylated to form 9-Hydroxy-N-desmethylclobazam.
Uniqueness
This compound is unique due to its specific hydroxylation, which may alter its pharmacokinetic properties and receptor binding affinities compared to its parent compound and other metabolites. This uniqueness can influence its therapeutic efficacy and safety profile, making it a compound of interest in both clinical and research settings .
Eigenschaften
CAS-Nummer |
70643-29-7 |
|---|---|
Molekularformel |
C15H11ClN2O3 |
Molekulargewicht |
302.71 g/mol |
IUPAC-Name |
8-chloro-6-hydroxy-1-phenyl-5H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-6-11-15(12(19)7-9)17-13(20)8-14(21)18(11)10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,20) |
InChI-Schlüssel |
WMIFHLOKDOYDRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(C=C(C=C2O)Cl)N(C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


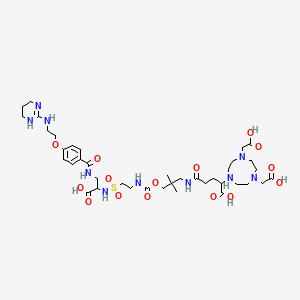

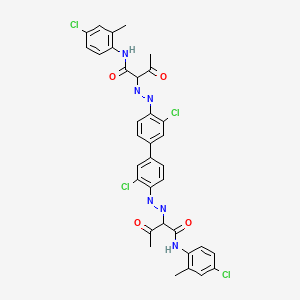

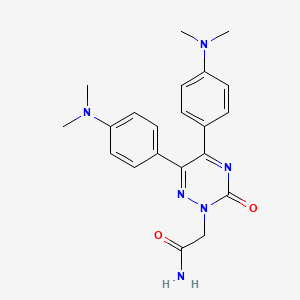
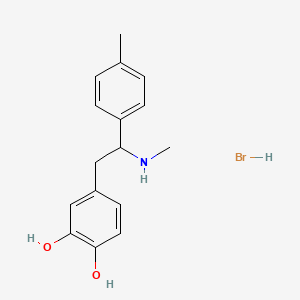
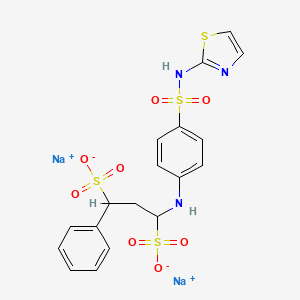
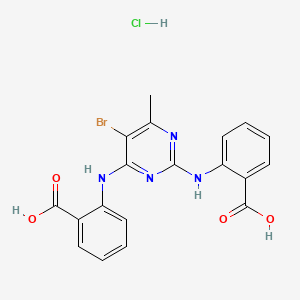
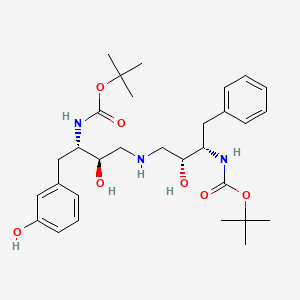
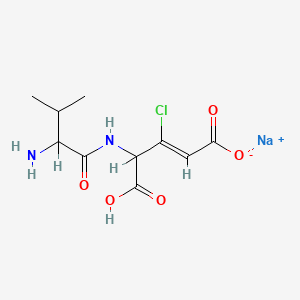
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
